2-(Trichlorostannyl)cyclohexan-1-one
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Overview
Description
2-(Trichlorostannyl)cyclohexan-1-one is an organotin compound characterized by the presence of a trichlorostannyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichlorostannyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with trichlorostannane under controlled conditions. One common method includes the use of a catalyst to facilitate the addition of the trichlorostannyl group to the cyclohexanone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for yield and purity, often employing advanced purification techniques such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Trichlorostannyl)cyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various organotin compounds, while oxidation and reduction can lead to the formation of different cyclohexanone derivatives.
Scientific Research Applications
2-(Trichlorostannyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Trichlorostannyl)cyclohexan-1-one involves its interaction with various molecular targets. The trichlorostannyl group can participate in coordination chemistry, forming complexes with metal ions. Additionally, the compound can undergo nucleophilic attack, leading to the formation of new chemical bonds. The specific pathways and targets depend on the context of its use, such as in catalysis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the trichlorostannyl group.
2-(Trimethylstannyl)cyclohexan-1-one: Similar structure but with a trimethylstannyl group instead of trichlorostannyl.
2-(Tributylstannyl)cyclohexan-1-one: Contains a tributylstannyl group.
Uniqueness
2-(Trichlorostannyl)cyclohexan-1-one is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical properties This group enhances the compound’s reactivity and allows for specific interactions that are not possible with other similar compounds
Properties
CAS No. |
88044-15-9 |
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Molecular Formula |
C6H9Cl3OSn |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-trichlorostannylcyclohexan-1-one |
InChI |
InChI=1S/C6H9O.3ClH.Sn/c7-6-4-2-1-3-5-6;;;;/h4H,1-3,5H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
RJEHDOPPYJAVNW-UHFFFAOYSA-K |
Canonical SMILES |
C1CCC(=O)C(C1)[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
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